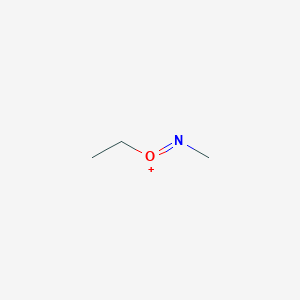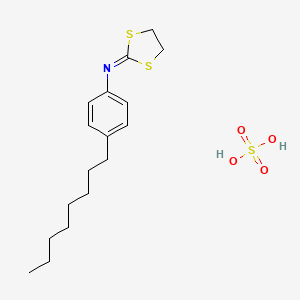![molecular formula C21H21N3O B14383819 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine CAS No. 89574-64-1](/img/structure/B14383819.png)
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a naphthalene ring substituted with a pentyloxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can be compared with other similar compounds, such as:
N-(naphthalen-1-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another synthetic cannabinoid receptor agonist with a similar naphthalene structure.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazopyridine core and have been studied for their biological activities.
Propriétés
Numéro CAS |
89574-64-1 |
|---|---|
Formule moléculaire |
C21H21N3O |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(3-pentoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C21H21N3O/c1-2-3-6-12-25-19-14-16-9-5-4-8-15(16)13-17(19)20-23-18-10-7-11-22-21(18)24-20/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23,24) |
Clé InChI |
ASFUTSKLWVENEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


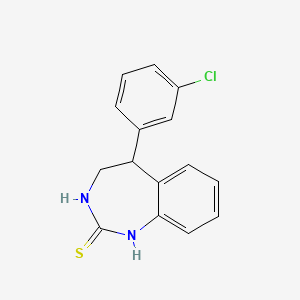
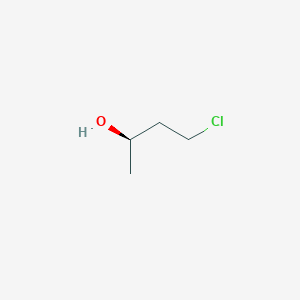
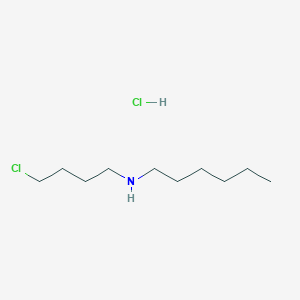
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)

![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)

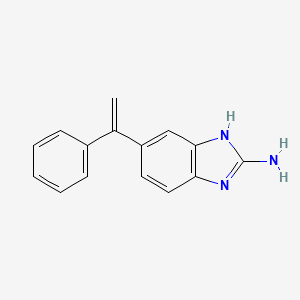
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
